7-hydroxy-2H-indazole-6-carboxylic acid

Mitochondrial complex III inhibition Antimycin analog synthesis Indazole coupling

7-Hydroxy-2H-indazole-6-carboxylic acid (CAS 907190-32-3) is a bicyclic heterocycle belonging to the indazole family, featuring a hydroxyl group at the 7-position and a carboxylic acid at the 6-position. This substitution pattern imparts a LogP of ~1.3 and a topological polar surface area of 86.2 Ų, positioning it as a moderately polar, hydrogen-bond-donating scaffold.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B8021973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2H-indazole-6-carboxylic acid
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)O)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13)
InChIKeyYFOULNMPGLZBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2H-indazole-6-carboxylic acid: A Strategic Indazole Scaffold for Qi-Site Inhibitor Synthesis


7-Hydroxy-2H-indazole-6-carboxylic acid (CAS 907190-32-3) is a bicyclic heterocycle belonging to the indazole family, featuring a hydroxyl group at the 7-position and a carboxylic acid at the 6-position [1]. This substitution pattern imparts a LogP of ~1.3 and a topological polar surface area of 86.2 Ų, positioning it as a moderately polar, hydrogen-bond-donating scaffold [1]. Its primary documented utility is as a key synthetic precursor to azole-fused salicylamide analogs of antimycin A, which act as potent inhibitors of the Qi site of mitochondrial respiratory complex III [2].

Why Generic Indazole-6-carboxylic Acids Cannot Replace 7-Hydroxy-2H-indazole-6-carboxylic acid in Qi-Site Inhibitor Programs


Indazole-6-carboxylic acid scaffolds are widely used in medicinal chemistry, but the 7-hydroxy substitution is structurally critical. In the synthesis of antimycin A mimics, the 7-OH group directly participates in the formation of an azole-fused salicylamide ring system that is essential for binding to the Qi site of cytochrome bc1 complex [1]. Replacing 7-hydroxy with a 7-methoxy group blocks this cyclization, yielding an open-chain analog with a fundamentally different pharmacophore. As a result, 7-methoxyindazole-6-carboxylic acid produces a compound with significantly diminished biological activity, highlighting that the free hydroxyl is not merely a polarity modifier but a reactivity handle essential for constructing the bioactive conformation [1].

Quantitative Differentiation Evidence for 7-Hydroxy-2H-indazole-6-carboxylic acid vs. Closest Analogs


Synthetic Yield Comparison: 7-Hydroxy vs. 7-Methoxy Indazole-6-carboxylic Acid in Carboxamide Coupling

When coupled with 4-[4-(trifluoromethyl)phenoxy]aniline using EDC/HOBt in pyridine, 7-hydroxy-2H-indazole-6-carboxylic acid yields the corresponding 7-hydroxy-N-[4-[4-(trifluoromethyl)phenoxy]phenyl]-2H-indazole-6-carboxamide in 68% yield [1]. In contrast, the analogous coupling with 7-methoxyindazole-6-carboxylic acid under identical conditions produces a different product with a lower yield, and the resulting methoxy derivative cannot undergo the subsequent oxidative cyclization required to form the azole-fused salicylamide core [1]. This demonstrates that the 7-OH group not only serves as a hydrogen-bond donor but is mechanistically required for constructing the bioactive pharmacophore.

Mitochondrial complex III inhibition Antimycin analog synthesis Indazole coupling

Biological Activity of the Derived Azole-Fused Salicylamide vs. Antimycin A

The azole-fused salicylamide (compound 8a) synthesized from 7-hydroxy-2H-indazole-6-carboxylic acid demonstrates inhibitory potency against mitochondrial complex III that approaches that of antimycin A (Kd ≈ 32 pM for antimycin A on bovine heart submitochondrial particles) [1]. Compound 8a was confirmed to bind at the Qi site via red-shift titration of the bc1 complex [1]. Additionally, compound 8a showed in vitro growth reduction of the fungal pathogen Septoria nodorum [1]. While the absolute IC₅₀ of compound 8a is not directly compared to other indazole-derived analogs, the data establish the compound as an antimycin-class inhibitor.

Mitochondrial complex III bc1 complex inhibition Qi site inhibitor

Physicochemical Profile Comparison: 7-Hydroxy vs. Unsubstituted Indazole-6-carboxylic Acid

7-Hydroxy-2H-indazole-6-carboxylic acid (MW 178.14, LogP 1.3, HBD 3, HBA 4, tPSA 86.2 Ų) differs from the unsubstituted 1H-indazole-6-carboxylic acid (MW 162.15, LogP ~1.1, HBD 2, HBA 3, tPSA ~66 Ų) primarily in its increased hydrogen-bond donor count and polarity, which influence solubility, permeability, and the ability to form key interactions with biological targets [1][2]. The additional phenolic -OH also provides a synthetic handle for further derivatization (e.g., cyclization) that the unsubstituted core lacks [3]. This combination of altered physicochemical properties and expanded synthetic utility makes it a distinct chemical tool for fragment-based and medicinal chemistry campaigns.

Physicochemical properties Drug-likeness Indazole scaffold comparison

Patent-Cited Utility as a Key Intermediate for 6-Substituted Indazolecarboxamides

A 2016 patent (US 2016/0311833 A1) describes 6-substituted indazolecarboxamides as IRAK4 inhibitors for the treatment of endometriosis, lymphomas, COPD, and psoriasis [1]. In the synthetic routes disclosed, 7-hydroxy-2H-indazole-6-carboxylic acid serves as a preferred intermediate for introducing the carboxamide side chain due to the directing and activating effects of the 7-OH group [1]. While the patent does not provide direct comparative yield data against 7-unsubstituted or 7-alkoxy analogs, the explicit selection of the 7-hydroxy intermediate in the claimed compounds underscores its strategic value in accessing the desired SAR space.

IRAK4 inhibition Endometriosis Indazolecarboxamide synthesis

Precision Application Scenarios for 7-Hydroxy-2H-indazole-6-carboxylic acid Based on Quantitative Evidence


Synthesis of Qi-Site Inhibitors for Antifungal Lead Development

As demonstrated by the 68% yield in carboxamide coupling and the successful cyclization to compound 8a, 7-hydroxy-2H-indazole-6-carboxylic acid is the scaffold of choice for constructing azole-fused salicylamides that target the Qi site of mitochondrial complex III [1]. This application is particularly relevant for agricultural fungicide discovery, where compound 8a showed in vitro growth reduction of Septoria nodorum [1], and where Qi-site inhibition offers a mechanism distinct from commercial Qo-site inhibitors, potentially addressing resistance issues [1].

Fragment-Based Drug Discovery Targeting IRAK4 for Inflammatory Disease Indications

The explicit use of 7-hydroxy-2H-indazole-6-carboxylic acid as a key intermediate in indazolecarboxamide patents targeting IRAK4 validates its procurement for fragment elaboration and lead optimization programs in endometriosis, lymphomas, COPD, and psoriasis [2]. The 7-OH group provides a synthetic handle for diversification into 6-carboxamide libraries, with the indazole core functioning as a phenol bioisostere with potentially improved metabolic stability [2].

SAR Exploration of Phenol-Containing Heterocyclic Scaffolds

The differential physicochemical profile of 7-hydroxy-2H-indazole-6-carboxylic acid (LogP 1.3, tPSA 86.2 Ų, 3 HBD) compared to unsubstituted indazole-6-carboxylic acid (LogP ~1.1, tPSA ~66 Ų, 2 HBD) makes it a valuable tool for probing the effect of hydrogen-bonding and polarity on target engagement, solubility, and permeability [3][4]. This is particularly relevant in CNS drug discovery, where tPSA below 90 Ų is often desirable for blood-brain barrier penetration, and the additional hydroxyl group can be used to fine-tune properties without breaching this threshold [3].

Chemical Biology Probe of the Cytochrome bc1 Complex Qi Site

The confirmed Qi-site binding of compound 8a—synthesized from the target compound—via red-shift titration of the bc1 complex establishes 7-hydroxy-2H-indazole-6-carboxylic acid as a validated precursor for chemical biology probes that dissect the mechanism of the cytochrome bc1 complex [1]. Unlike Qo-site probes, Qi-site probes derived from this scaffold can be used to study resistance mechanisms in fungal and protozoal systems, including Plasmodium falciparum, where the Qi site is a validated antimalarial target [1].

Quote Request

Request a Quote for 7-hydroxy-2H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.